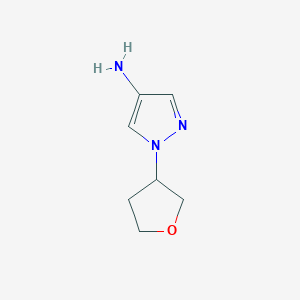

1-(oxolan-3-yl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWDUHSWKSAOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway to obtain 1-(oxolan-3-yl)-1H-pyrazol-4-amine. This pyrazole derivative is a valuable building block in medicinal chemistry, and this guide offers a comprehensive overview of the synthetic strategy, mechanistic insights, and detailed experimental protocols. The presented methodology emphasizes a two-step sequence involving the N-alkylation of 4-nitro-1H-pyrazole with 3-hydroxytetrahydrofuran via a Mitsunobu reaction, followed by the catalytic hydrogenation of the nitro intermediate. This approach offers a reliable and scalable route to the target compound, starting from readily available materials.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The unique electronic properties and conformational flexibility of the pyrazole ring allow for diverse interactions with biological targets. Specifically, 4-aminopyrazole derivatives serve as crucial intermediates in the synthesis of various therapeutic agents.[2] The incorporation of an oxolane (tetrahydrofuran) moiety can enhance pharmacokinetic properties, such as solubility and metabolic stability, making this compound a particularly interesting building block for drug discovery programs.

This guide will provide a detailed and practical synthetic route to this valuable compound, focusing on a logical and well-precedented chemical transformation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the N1-C(oxolane) bond and the C4-amino group. This leads to two primary synthetic strategies:

-

Strategy A: Construction of the 4-aminopyrazole core followed by N-alkylation with a suitable oxolane derivative.

-

Strategy B: Synthesis of a substituted hydrazine, (oxolan-3-yl)hydrazine, followed by condensation with a suitable three-carbon synthon to form the pyrazole ring directly.

While both strategies are viable, this guide will focus on Strategy A , which offers a more convergent and often higher-yielding approach, utilizing the commercially available and relatively inexpensive starting material, 4-nitro-1H-pyrazole.[3] This strategy is outlined in the workflow below.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Starting Materials

Synthesis of (S)-(+)-3-hydroxytetrahydrofuran

While 3-hydroxytetrahydrofuran is commercially available, its enantiomerically pure form, which may be required for certain applications, can be synthesized from L-malic acid. A common method involves the esterification of L-malic acid, followed by reduction and cyclization.[4]

Experimental Protocol:

-

Esterification: L-malic acid is diesterified using an alcohol (e.g., methanol or ethanol) under acidic catalysis to yield the corresponding dialkyl malate.

-

Reduction: The dialkyl malate is then reduced using a suitable reducing agent, such as sodium borohydride, to afford the corresponding diol.

-

Cyclization: The resulting diol undergoes acid-catalyzed cyclization to yield (S)-(+)-3-hydroxytetrahydrofuran.[4]

Detailed Synthetic Protocol

The synthesis of this compound is presented as a two-step process from 4-nitro-1H-pyrazole.

Step 1: N-Alkylation of 4-nitro-1H-pyrazole via Mitsunobu Reaction

The first step involves the N-alkylation of 4-nitro-1H-pyrazole with 3-hydroxytetrahydrofuran. The Mitsunobu reaction is a reliable method for this transformation, proceeding under mild conditions and generally providing good yields.[3]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are common azodicarboxylates used in the Mitsunobu reaction. Triphenylphosphine (PPh3) acts as the oxygen acceptor.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent for this reaction as it is inert to the reaction conditions and effectively dissolves the reactants.

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side products.

Detailed Experimental Protocol:

-

To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) and 3-hydroxytetrahydrofuran (1.2 eq) in anhydrous THF at 0 °C, triphenylphosphine (1.5 eq) is added.

-

Diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1-(oxolan-3-yl)-4-nitro-1H-pyrazole.

Data Presentation: N-Alkylation Reaction Parameters

| Parameter | Value |

| Reactants | 4-nitro-1H-pyrazole, 3-hydroxytetrahydrofuran |

| Reagents | Triphenylphosphine, Diethyl azodicarboxylate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography |

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 1-(oxolan-3-yl)-4-nitro-1H-pyrazole to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][5]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.

-

Solvent: Protic solvents such as methanol or ethanol are typically used for this reaction as they facilitate the protonation steps in the reduction mechanism.

-

Hydrogen Source: Hydrogen gas is the most common and efficient hydrogen source for this type of reduction.

-

Pressure: The reaction can often be carried out at atmospheric pressure, although higher pressures can be used to accelerate the reaction rate.

Detailed Experimental Protocol:

-

A solution of 1-(oxolan-3-yl)-4-nitro-1H-pyrazole (1.0 eq) in methanol is added to a flask containing 10% Pd/C (5-10 mol%).

-

The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Reduction Reaction Parameters

| Parameter | Value |

| Reactant | 1-(oxolan-3-yl)-4-nitro-1H-pyrazole |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Methanol or Ethanol |

| Hydrogen Source | Hydrogen Gas |

| Pressure | Atmospheric |

| Reaction Time | 4-12 hours |

| Work-up | Filtration and concentration |

Overall Synthetic Workflow

The complete synthetic pathway is summarized in the following workflow diagram.

Caption: Overall workflow for the synthesis of this compound.

Characterization and Purity Analysis

The structure and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

-

4-nitro-1H-pyrazole: Can be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE).

-

Diethyl azodicarboxylate (DEAD): Is a potential sensitizer and should be handled with care in a well-ventilated fume hood.

-

Triphenylphosphine: Is an irritant.

-

Palladium on Carbon (Pd/C): Is pyrophoric when dry and should be handled with care, preferably wetted with a solvent. Hydrogenation reactions should be conducted with appropriate safety precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis of this compound from commercially available 4-nitro-1H-pyrazole. The described Mitsunobu reaction and subsequent catalytic hydrogenation provide a reliable route to this valuable building block for medicinal chemistry and drug discovery. The provided experimental protocols and mechanistic insights are intended to empower researchers to successfully synthesize this compound and explore its potential in various applications.

References

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. Retrieved from [Link]

- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents.

-

Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). ACS Publications. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. Retrieved from [Link]

- Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.

- Process for the production of pyrazoles. (n.d.). Google Patents.

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (n.d.). MDPI. Retrieved from [Link]

- Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. (2016). Google Patents.

- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (n.d.). Google Patents.

-

An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. (2023). Preprints.org. Retrieved from [Link]

-

Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). RSC Publishing. Retrieved from [Link]

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.

-

Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

tetrahydrofuran. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates through molecular hybridization: molecular docking insights and evaluation of anti-inflammatory and anti-malarial activities. (2025). PMC - PubMed Central. Retrieved from [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Journal of Cheminformatics. Retrieved from [Link]

-

Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2026). ACS Publications. Retrieved from [Link]

- Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. (n.d.). Google Patents.

-

Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC - NIH. Retrieved from [Link]

- Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use. (n.d.). Google Patents.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 5. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine

Foreword: A Molecule-Centric Approach to Characterization

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a data-gathering exercise; it is the foundation upon which successful development is built. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide provides a comprehensive technical overview of 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine, a molecule of interest due to its constituent pharmacophores: the versatile pyrazole ring and the bioavailability-enhancing tetrahydrofuran moiety.

Rather than presenting a static data sheet, this document is structured to guide the research scientist through the process of characterization. We will explore the "why" behind each experimental choice and provide robust, field-tested protocols. This approach ensures that the data generated is not only accurate but also contextually understood, empowering researchers to make informed decisions in their drug development programs.

Molecular Profile and Calculated Properties

1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine (CAS 1195563-04-7) is a heterocyclic compound featuring a primary amine on a pyrazole ring, which is N-substituted with a tetrahydrofuran group. The pyrazole core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1] The tetrahydrofuran ring is often incorporated to improve solubility and metabolic stability.

Structural and Basic Data

-

Molecular Formula: C₇H₁₁N₃O

-

Molecular Weight: 169.19 g/mol

-

Canonical SMILES: C1C(OCC1)N2C=C(C=N2)N

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using established computational models. It is imperative for the research scientist to recognize these as in silico estimations, which serve to guide initial experimental design. These values must be confirmed through the empirical methods detailed in subsequent sections.

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol/Water Partition Coefficient) | -0.5 to 0.5 | Indicates the lipophilicity of the compound. Affects solubility, permeability, and plasma protein binding. |

| pKa (Acid Dissociation Constant) | Basic pKa: 4.5-5.5 (Amine) | Governs the ionization state at physiological pH (7.4), which profoundly impacts solubility, receptor binding, and cell membrane permeation. |

| Topological Polar Surface Area (TPSA) | 67.5 Ų | Estimates the surface area occupied by polar atoms. A key indicator of membrane permeability and oral bioavailability. |

| Aqueous Solubility (logS) | -1.0 to -2.0 | Represents the intrinsic solubility in water. Critical for formulation and achieving therapeutic concentrations. |

| Hydrogen Bond Donors | 2 | Influences binding interactions and solubility. |

| Hydrogen Bond Acceptors | 4 | Influences binding interactions and solubility. |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. |

Proposed Synthesis Pathway

A robust understanding of a compound's synthesis is crucial as it informs potential impurities and provides the material necessary for characterization. A plausible and efficient route to synthesize 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine involves the condensation of (tetrahydrofuran-3-yl)hydrazine with a suitable three-carbon building block to form the pyrazole ring. This is a common and versatile method for preparing substituted pyrazoles.[2]

Caption: Workflow for an ICH-compliant chemical stability study.

Conclusion

The physicochemical characterization of 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a critical step in evaluating its potential as a drug candidate. This guide provides a robust framework for this process, moving beyond simple data reporting to emphasize the rationale and detailed methodology required for generating high-quality, reliable data. By employing the described protocols for determining solubility, lipophilicity, pKa, and stability, researchers can build a comprehensive profile of this molecule. This foundational knowledge is indispensable for guiding further optimization, designing appropriate formulations, and ultimately, advancing promising compounds through the drug development pipeline.

References

-

(No author given). (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Schroeder, A., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

(No author given). (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

(No author given). (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

-

(No author given). (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD. Retrieved from [Link]

- (No author given). (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2: Potentiometric Titrations (Experiment). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

(No author given). (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved from [Link]

-

ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

-

(No author given). (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(oxolan-3-yl)-1H-pyrazol-4-amine

Abstract

Solubility is a critical physicochemical property that dictates the performance of a compound in both biological and chemical systems. For active pharmaceutical ingredients (APIs), solubility influences everything from bioavailability and therapeutic efficacy to the feasibility of formulation and manufacturing.[1][2] This guide provides a comprehensive technical overview of the solubility of 1-(oxolan-3-yl)-1H-pyrazol-4-amine, a heterocyclic compound of interest in modern drug discovery. We will dissect its molecular structure to predict solubility behavior, outline gold-standard experimental protocols for quantitative measurement, and provide frameworks for data interpretation. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pyrazole-based chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to market, solubility is a gatekeeper. Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, low and erratic bioavailability, and difficulties in developing stable and effective formulations.[3][4] Early and accurate characterization of a compound's solubility profile is therefore not just a recommendation but a necessity for mitigating risks and ensuring a successful development program.[5]

The subject of this guide, this compound, belongs to a class of nitrogen-containing heterocyclic compounds that are prevalent in medicinal chemistry. Pyrazole derivatives are known for a wide range of pharmacological activities and are featured in numerous approved drugs.[6] Understanding the solubility of this specific molecule in various organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical procedures.

Molecular Structure and Physicochemical Analysis

To understand the solubility of this compound, we must first analyze its structure. The molecule is composed of three key functional regions:

-

Pyrazol-4-amine Core: This aromatic heterocyclic system is the central scaffold. The pyrazole ring itself contributes to lipophilicity, but the two nitrogen atoms and the exocyclic amine group are key sites for hydrogen bonding.[6] The amine group (-NH2) can act as a hydrogen bond donor, while the pyridine-like nitrogen (N2) of the pyrazole ring is a strong hydrogen bond acceptor.[7]

-

Oxolane (Tetrahydrofuran) Moiety: This saturated, five-membered ether ring is attached at the N1 position of the pyrazole. The ether oxygen is a hydrogen bond acceptor. The aliphatic carbon backbone of the oxolane ring adds nonpolar character to the molecule.

-

Overall Polarity: The combination of multiple hydrogen bond donors and acceptors (amine N-H, pyrazole N2, oxolane O) imparts significant polar character to the molecule. This suggests a favorable interaction with polar solvents.

The interplay between these polar groups and the nonpolar hydrocarbon portions of the molecule will govern its solubility, adhering to the principle of "like dissolves like."

Predictive Solubility Profiling

Based on the structural analysis, we can predict the solubility of this compound across different classes of organic solvents. While computational models can provide quantitative predictions, a qualitative assessment is an invaluable first step.[8][9][10]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding (donor & acceptor) | High |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-dipole, H-bond acceptor | High to Medium |

| Ethers | Dioxane, THF | H-bond acceptor, weak dipole | Medium to Low |

| Chlorinated | Dichloromethane (DCM), Chloroform | Weak H-bond acceptor, dipole | Low |

| Nonpolar | Hexane, Toluene | van der Waals forces only | Very Low / Insoluble |

This predictive framework is a starting point. The pyrazole core itself is generally more soluble in organic solvents like ethanol and acetone than in water.[11] The addition of the polar amine and oxolane groups is expected to enhance solubility in polar organic solvents. However, precise quantitative data must be obtained through empirical testing.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining solubility is the shake-flask method, which measures thermodynamic or equilibrium solubility.[12][13] This value represents the true saturation point of a solute in a solvent at equilibrium and is crucial for formulation and preclinical development.[14][15] The method is recognized by regulatory bodies like the OECD under guideline 105.[16][17][18]

The Shake-Flask Method: A Self-Validating Protocol

This protocol ensures trustworthiness by confirming that a true equilibrium has been reached between the dissolved and solid states of the compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature (e.g., 25 °C) under equilibrium conditions.

Materials:

-

This compound (crystalline solid, purity >98%)

-

HPLC-grade organic solvents

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV/DAD or LC-MS system for quantification[19]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.[13] For example, add ~10 mg of the compound to 2 mL of the chosen solvent.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C). The system must be agitated for a sufficient duration to reach equilibrium. A typical period is 24 to 72 hours.[12]

-

Phase Separation (Self-Validation Step 1): After equilibration, allow the vials to rest for a short period to let the bulk of the solid settle. Then, separate the saturated supernatant from the excess solid. This is typically done by centrifuging the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.

-

Filtration (Self-Validation Step 2): Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant 0.45 µm or finer filter.[21] This step is critical to remove any remaining microscopic solid particles that could falsely elevate the measured concentration.

-

Causality: The first few drops from the filter should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).[21]

-

From the stock, create a series of calibration standards of known concentrations.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC method.[22] A UV/DAD detector is common if the compound has a chromophore.[19]

-

Construct a calibration curve by plotting the peak area against concentration for the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the filtered sample.[21]

-

-

Confirmation of Equilibrium (Self-Validation Step 3): To rigorously confirm that equilibrium was reached, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, it provides strong evidence of a true thermodynamic solubility value.[13]

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, a faster, less material-intensive method is often required. Kinetic solubility assays meet this need.[23] In this method, the compound is first dissolved in DMSO and then diluted into the organic solvent.[24] The concentration at which precipitation is first observed (often measured by light scattering) is the kinetic solubility.[5] While useful for ranking compounds, this value is often higher than the thermodynamic solubility and represents a metastable, supersaturated state.[15][25]

Data Presentation and Interpretation

Solubility data should be reported in standard units for easy comparison.

Table 2: Example Data Reporting for Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

Visualizations of Key Workflows

Diagrams help clarify complex processes and relationships. The following are represented using Graphviz DOT language.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Solute-Solvent Interaction Logic Diagram.

Conclusion

The solubility of this compound in organic solvents is dictated by its hybrid structure, which contains both polar hydrogen-bonding moieties and nonpolar hydrocarbon regions. It is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. Accurate, quantitative determination of its solubility profile requires rigorous experimental methods, such as the shake-flask protocol, which provides reliable thermodynamic data essential for informed decision-making in the drug development process. Early and thorough solubility assessment is a cornerstone of successful pharmaceutical research and development.

References

-

Selvita. (n.d.). MedChem Essentials: Solubility part 2. YouTube. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. Retrieved from [Link]

-

IJNRD. (2024, July). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

Al-khedairy, E. B. H. (2011). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 31(1), 53-66. Retrieved from [Link]

-

Li, D., & Huang, Y. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Water-Insoluble Drug Formulation (pp. 1-24). CRC Press. Retrieved from [Link]

-

Anand, O., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(3), 26-31. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Akrout, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(18), 5639. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Meng, Q., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. Journal of Bioinformatics and Systems Biology, 7, 92-97. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics. Retrieved from [Link]

-

Huuskonen, J. (2001). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Computer Sciences, 41(5), 1394-1398. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

-

Sediq, A. S., & Kjell, A. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 24(12), 2846-2853. Retrieved from [Link]

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Regulations.gov. (2014, May 7). Water Solubility (Flask Method). Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

IUCLID. (n.d.). Solubility in organic solvents / fat solubility. Retrieved from [Link]

-

Chen, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1209. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. books.rsc.org [books.rsc.org]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. Prediction of drug solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. youtube.com [youtube.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. filab.fr [filab.fr]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. asianjpr.com [asianjpr.com]

- 20. researchgate.net [researchgate.net]

- 21. pharmaguru.co [pharmaguru.co]

- 22. researchgate.net [researchgate.net]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 25. sciforum.net [sciforum.net]

Stability of 4-amino-1-(tetrahydrofuran-3-yl)pyrazole Under Acidic Conditions: A Mechanistic and Methodological Evaluation

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the stability of 4-amino-1-(tetrahydrofuran-3-yl)pyrazole, a novel heterocyclic scaffold with significant potential in drug discovery. The stability of a drug candidate under acidic conditions is a critical parameter influencing its formulation, storage, and in vivo behavior. This document delves into the potential acid-catalyzed degradation pathways of this molecule, outlines a robust experimental design for forced degradation studies based on regulatory guidelines, and provides detailed, field-proven protocols for execution and analysis. The methodologies described herein are designed to not only quantify degradation but also to elucidate the underlying chemical mechanisms, providing crucial insights for drug development professionals.

Introduction: The Significance of Acid Stability in Drug Development

Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern pharmaceuticals, with over 75% of unique small-molecule drugs approved by the U.S. FDA containing such a moiety.[1][2] The aminopyrazole core, in particular, is a versatile and privileged framework in medicinal chemistry, appearing in numerous drug candidates across various therapeutic areas.[3][4] The incorporation of a tetrahydrofuran (THF) substituent introduces a unique combination of polarity and conformational constraint, which can be advantageous for modulating pharmacokinetic and pharmacodynamic properties.

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. Acid stability is of paramount importance, as it predicts the compound's fate in the low-pH environment of the stomach, influences the choice of acidic excipients in formulation, and dictates appropriate storage conditions.[5][6] Understanding the degradation profile of a molecule like 4-amino-1-(tetrahydrofuran-3-yl)pyrazole is therefore not merely a regulatory requirement but a fundamental step in de-risking a developmental candidate. This guide provides the scientific rationale and practical methodology to rigorously assess its stability under acidic stress.

Structural Analysis and Hypothesized Degradation Pathways

The structure of 4-amino-1-(tetrahydrofuran-3-yl)pyrazole contains several functional groups that may be susceptible to acid-catalyzed degradation. A thorough analysis of these sites allows us to propose logical degradation pathways that can be tested experimentally.

The molecule's key features are:

-

A 4-aminopyrazole ring : A five-membered aromatic heterocycle with two nitrogen atoms and an exocyclic amino group.

-

A tetrahydrofuran (THF) ring : A saturated five-membered cyclic ether.

-

An N-C bond linking the N1 position of the pyrazole to the C3 position of the THF ring. This bond is analogous to an N-glycosidic bond.

Based on established chemical principles, we can hypothesize three primary degradation routes under acidic conditions:

-

Pathway A: Hydrolysis of the N-C "Glycosidic-like" Bond (Most Probable) The bond connecting the pyrazole ring to the THF moiety is structurally similar to the N-glycosidic bonds found in nucleosides.[7] These bonds are well-known to be susceptible to acid-catalyzed hydrolysis.[7][8][9] The reaction mechanism likely involves protonation of one of the pyrazole ring nitrogens, which increases the electrophilicity of the anomeric-like carbon on the THF ring. This is followed by a nucleophilic attack by water, leading to the cleavage of the bond and the formation of 4-aminopyrazole and tetrahydrofuran-3-ol. This is considered the most probable degradation pathway.

-

Pathway B: Acid-Catalyzed Cleavage of the Tetrahydrofuran Ring Ethers are generally stable but can be cleaved under forcing acidic conditions (e.g., using strong acids like HI or HBr).[10][11] The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion.[10] While less likely to be the primary degradation route under the milder acidic conditions used in typical forced degradation studies, this pathway could occur under more extreme stress (e.g., high temperature and high acid concentration).

-

Pathway C: Influence of Amino Group Protonation In an acidic medium, the 4-amino group will exist predominantly in its protonated, ammonium form. This protonation withdraws electron density from the pyrazole ring. This electronic perturbation could influence the stability of the entire scaffold, potentially modulating the rate of hydrolysis of the N-C bond. While not a direct degradation pathway itself, this equilibrium is a critical factor in the overall reaction kinetics.[12]

Caption: Hypothesized acid-catalyzed degradation pathways.

Experimental Design for Forced Degradation Studies

A well-designed forced degradation study aims to achieve 5-20% degradation of the API.[13][14] This level of degradation is sufficient to produce and detect primary degradation products without over-stressing the molecule, which could lead to secondary, non-relevant degradants.[5] Our experimental design follows a matrix approach to efficiently evaluate the impact of key stress factors.

Key Variables:

-

Acid Concentration (pH): Hydrochloric acid (HCl) is a standard choice. We will use concentrations of 0.1 M and 0.01 M to assess the pH dependency of the degradation.

-

Temperature: Elevated temperatures accelerate degradation. We will test at 40°C, 60°C, and 80°C to understand the thermal contribution to the reaction rate.

-

Time: Samples will be collected at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to establish a degradation kinetic profile.

The workflow is designed to ensure data integrity and reproducibility.

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating best practices for accuracy and reliability.

Protocol 1: Preparation of API Stock Solution

-

Objective: To prepare a concentrated, homogenous solution of the API.

-

Procedure:

-

Accurately weigh approximately 25 mg of 4-amino-1-(tetrahydrofuran-3-yl)pyrazole and transfer to a 25 mL Class A volumetric flask.

-

Add approximately 10 mL of a 50:50 (v/v) mixture of acetonitrile and purified water.

-

Sonicate for 5 minutes or until the solid is completely dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the 50:50 acetonitrile/water mixture and mix thoroughly. This yields a 1.0 mg/mL stock solution.

-

Protocol 2: Acidic Stress Testing

-

Objective: To subject the API to a controlled matrix of acidic conditions.

-

Materials: 1.0 M HCl, 0.1 M HCl, 1.0 M NaOH, purified water, heating blocks or water baths set to 40°C, 60°C, and 80°C.

-

Procedure:

-

For each condition (e.g., 0.1 M HCl at 60°C), label a series of HPLC vials for each time point.

-

To each vial, add 100 µL of the 1.0 mg/mL API stock solution.

-

Add 900 µL of the pre-heated acid solution (e.g., 0.1 M HCl) to the vial. This results in a final API concentration of 0.1 mg/mL in the specified acid.

-

Immediately cap the vial, vortex briefly, and place it in the heating block corresponding to the test temperature. This is the T=0 sample.

-

Repeat for all time points and conditions.

-

At the designated time point (e.g., 2 hours), remove the corresponding vial from the heating block and immediately place it in an ice bath to cool.

-

Quench the reaction: Add a stoichiometric equivalent of base (e.g., 90 µL of 1.0 M NaOH for the 0.1 M HCl sample) to neutralize the acid and prevent further degradation.

-

Store the quenched samples at 2-8°C until analysis.

-

Protocol 3: Stability-Indicating HPLC-UV Method

-

Objective: To separate the parent API from all potential degradation products, allowing for accurate quantification.

-

Rationale: A reversed-phase C18 column is a robust starting point for nitrogen-containing heterocyclic compounds.[15] A gradient elution is employed to ensure separation of compounds with varying polarities.

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Time (min) %B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: 254 nm (or the UV λmax of the parent compound).

-

-

Analysis: Inject the T=0 sample and the stressed samples. The peak area of the parent compound will decrease over time in the stressed samples, while new peaks corresponding to degradation products will appear.

Protocol 4: Identification of Degradants by LC-MS/MS

-

Objective: To determine the molecular weight and structural fragments of the degradation products to confirm their identities.

-

Procedure:

-

Analyze the most degraded samples using an LC-MS/MS system (e.g., Agilent Q-TOF or Thermo Orbitrap) with the same chromatographic method as described in Protocol 3.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Acquire full scan MS data to determine the molecular weights of the parent and degradant peaks.

-

Perform tandem MS (MS/MS) experiments on the major degradant peaks to obtain fragmentation patterns, which can be used for structural elucidation.

-

Data Analysis and Interpretation

The data gathered from the HPLC analysis should be compiled to assess the stability profile of the compound.

Calculation: The percentage of the remaining API can be calculated as follows: % Remaining = (Peak Area of API at Time T / Peak Area of API at Time 0) * 100 % Degradation = 100 - % Remaining

Data Presentation: The results should be summarized in a clear, tabular format for easy comparison across different stress conditions.

Table 1: Hypothetical Degradation Data for 4-amino-1-(tetrahydrofuran-3-yl)pyrazole

| Stress Condition | Temperature | Time (hours) | % Degradation | Major Degradant Peak (m/z) | Postulated Identity |

| 0.01 M HCl | 60°C | 24 | 4.8% | 98.06 | 4-Aminopyrazole |

| 0.1 M HCl | 40°C | 24 | 8.2% | 98.06 | 4-Aminopyrazole |

| 0.1 M HCl | 60°C | 8 | 15.5% | 98.06 | 4-Aminopyrazole |

| 0.1 M HCl | 60°C | 24 | 45.1% | 98.06, 114.05 | 4-Aminopyrazole, Secondary Degradant |

| 0.1 M HCl | 80°C | 4 | 22.3% | 98.06 | 4-Aminopyrazole |

Interpretation:

-

The hypothetical data in Table 1 shows that degradation increases with acid concentration, temperature, and time, as expected.

-

The consistent identification of a major degradant with an m/z corresponding to 4-aminopyrazole would provide strong evidence supporting Pathway A (cleavage of the N-C bond) as the primary degradation mechanism.

-

The condition of 0.1 M HCl at 60°C for 8 hours achieves the target degradation of ~15%, making it an ideal condition for preparing degradation products for full characterization.

Conclusion and Recommendations for Drug Development

This guide details a systematic approach to evaluating the acid stability of 4-amino-1-(tetrahydrofuran-3-yl)pyrazole. The primary anticipated degradation pathway is the acid-catalyzed hydrolysis of the bond linking the pyrazole and tetrahydrofuran rings. The provided experimental protocols offer a robust framework for quantifying the degradation kinetics and identifying the resulting products.

Key Takeaways for Researchers:

-

Intrinsic Stability: The molecule is expected to exhibit susceptibility to acid-catalyzed hydrolysis. The rate will be highly dependent on pH and temperature.

-

Formulation Strategy: For oral dosage forms, an enteric coating may be necessary to protect the compound from the acidic environment of the stomach and ensure it reaches the more neutral pH of the intestine for absorption. Liquid formulations should be buffered at a pH well above 4.

-

Storage: The API and its formulations should be stored in conditions that protect them from acidic environments. Excipient compatibility studies are critical to ensure that no acidic components are used that could compromise the product's shelf life.

By following the principles and protocols outlined in this guide, drug development professionals can generate the high-quality, mechanistic stability data required to make informed decisions and advance promising candidates like 4-amino-1-(tetrahydrofuran-3-yl)pyrazole through the development pipeline.

References

-

Recent developments in aminopyrazole chemistry. (2025). ResearchGate. [Link]

-

Squeo, B., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Al-Sanea, M. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Ma, Y., et al. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. PMC - NIH. [Link]

-

Chrobak, E., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

-

2.4 Stability of N-Glycosidic Bonds. (n.d.). [Link]

-

Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

-

Zhang, J., et al. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

-

Duarte, V., et al. (2010). Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. PMC - NIH. [Link]

-

Wang, S., et al. (2020). Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. ResearchGate. [Link]

-

Panda, S. S., et al. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]

-

Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

-

Flegel, M., et al. (2018). Developing Catalysts for the Hydrolysis of Glycosidic Bonds in Oligosaccharides Using a Spectrophotometric Screening Assay. ACS Publications. [Link]

-

Suntsova, M. A., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

-

10.5: N-glycosidic Bonds. (2022). Chemistry LibreTexts. [Link]

-

Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Squeo, B., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

-

Ether cleavage. (n.d.). Wikipedia. [Link]

-

Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. [Link]

-

Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate. [Link]

-

Li, H., et al. (2019). A Potentially Useful Procedure for Conversion of Ethers to Esters. Sci Forschen. [Link]

-

Why do glycosidic bonds in disaccharides get easily hydrolyzed by acids but resist cleavage by base? (2022). Reddit. [Link]

-

Patel, K. D., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics. [Link]

Sources

- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onyxipca.com [onyxipca.com]

- 7. Stability of N-Glycosidic Bonds [tud.ttu.ee]

- 8. Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Ether cleavage - Wikipedia [en.wikipedia.org]

- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the NMR Spectral Analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Novel Pyrazole Derivative

In the landscape of modern drug discovery and development, the precise and unambiguous determination of molecular structure is a cornerstone of success.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms.[2][3][4] This in-depth technical guide focuses on the NMR spectral data of 1-(oxolan-3-yl)-1H-pyrazol-4-amine, a heterocyclic compound with potential applications in medicinal chemistry. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, making the characterization of its derivatives a subject of significant interest.[5]

This guide will provide a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and integration. Furthermore, it will lay out a robust, field-proven protocol for the acquisition of high-quality NMR data for this and similar molecules, ensuring reproducibility and scientific rigor.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR spectral data, the atoms of this compound have been systematically numbered as illustrated in the diagram below. This numbering convention will be used consistently throughout this guide.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the pyrazole ring, the oxolane moiety, and the amino group.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-3 | ~7.5 | s | 1H | - |

| H-5 | ~7.3 | s | 1H | - |

| NH₂ (4-amino) | ~4.0-5.0 (broad) | s | 2H | - |

| H-1' (oxolane) | ~4.5-4.7 | m | 1H | |

| H-2'a, H-2'b (oxolane) | ~3.8-4.0 | m | 2H | |

| H-3'a, H-3'b (oxolane) | ~2.1-2.3 | m | 2H | |

| H-4'a, H-4'b (oxolane) | ~3.9-4.1 | m | 2H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented below.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-4 | ~120 |

| C-5 | ~128 |

| C-1' (oxolane) | ~50-55 |

| C-2' (oxolane) | ~68-72 |

| C-3' (oxolane) | ~30-35 |

| C-4' (oxolane) | ~67-71 |

Interpretation of the Predicted NMR Spectra

A thorough analysis of the predicted spectral data allows for a complete structural assignment of this compound.

¹H NMR Spectrum Analysis:

-

Pyrazole Ring Protons (H-3 and H-5): The two protons on the pyrazole ring are expected to appear as singlets in the aromatic region of the spectrum. The electron-withdrawing nature of the adjacent nitrogen atoms deshields these protons, resulting in downfield chemical shifts.

-

Amino Protons (NH₂): The protons of the primary amine group are anticipated to produce a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Oxolane Ring Protons (H-1', H-2', H-3', H-4'): The protons on the tetrahydrofuran ring will exhibit more complex splitting patterns due to geminal and vicinal coupling. The methine proton at the C-1' position, being directly attached to the pyrazole nitrogen, is expected to be the most downfield of the oxolane protons. The methylene protons adjacent to the oxygen atom (C-2' and C-4') will be deshielded compared to the methylene protons at C-3'.

¹³C NMR Spectrum Analysis:

-

Pyrazole Ring Carbons (C-3, C-4, C-5): The carbon atoms of the pyrazole ring will resonate in the aromatic region. The carbon atom bearing the amino group (C-4) is expected to be the most shielded of the ring carbons.

-

Oxolane Ring Carbons (C-1', C-2', C-3', C-4'): The chemical shifts of the oxolane carbons are characteristic of a saturated heterocyclic system. The carbons bonded to the electronegative oxygen atom (C-2' and C-4') will appear at a lower field compared to the other carbons in the ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the acquired data.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

2. NMR Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp, well-defined peaks.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

3. Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[6]

-

4. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei in the molecule.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Figure 2: Workflow for NMR-based structural elucidation.

Conclusion: A Framework for Confident Structural Assignment

This technical guide provides a comprehensive overview of the predicted NMR spectral data for this compound and a robust protocol for its experimental verification. By understanding the principles behind NMR spectroscopy and following a systematic approach to data acquisition and analysis, researchers can confidently elucidate the structure of this and other novel chemical entities. The application of these methodologies is fundamental to advancing drug discovery and development programs, ensuring the integrity and quality of synthesized compounds.[3][7]

References

-

PubChem. 1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2005.

-

Zloh, M. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 2019. [Link]

- Wang, R., et al. Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts.

-

Zloh, M. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate, 2019. [Link]

-

ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

- Mistry, B. D., et al. Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals, 2013.

-

Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Popa, M., et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 2024. [Link]

-

Chad's Prep. 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube, 2018. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

- Pretsch, E., et al.

-

ResearchGate. Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). [Link]

-

Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

Sources

- 1. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

"mass spectrometry analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-amine"

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(oxolan-3-yl)-1H-pyrazol-4-amine

Foreword: A Modern Approach to Small Molecule Bioanalysis

In the landscape of modern drug discovery and development, the precise and robust characterization of novel chemical entities is paramount. The molecule this compound, a structure incorporating a pyrazole core, a secondary amine linkage to an oxolane (tetrahydrofuran) ring, and a primary amine, presents a unique analytical challenge. Its polarity and composite functional groups demand a sophisticated analytical strategy. This guide moves beyond rote protocols to provide a foundational understanding of why specific analytical decisions are made, empowering researchers to develop and validate reliable methods for this compound and structurally similar molecules. We will dissect the process from first principles, covering sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule quantification.[1][2]

Molecular Profile and Predicted Analytical Behavior

Understanding the physicochemical properties of this compound is the critical first step in designing a successful analytical method. The structure contains multiple sites for protonation: the two nitrogen atoms of the pyrazole ring and the primary amine. This makes it an ideal candidate for positive mode electrospray ionization (ESI).

| Property | Value | Rationale & Implication for Analysis |

| Molecular Formula | C₇H₁₁N₃O | Provides the basis for all mass calculations. The odd number of nitrogen atoms dictates that the molecular ion will have an odd nominal mass, following the Nitrogen Rule.[3] |

| Monoisotopic Mass | 153.0902 Da | The exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[4][5] |

| [M+H]⁺ (Protonated Mass) | 154.0975 Da | This will be the target precursor ion in MS1 scans and for fragmentation in MS/MS experiments. |

| Predicted Polarity | High | The presence of the amine, pyrazole, and oxolane ether group makes the molecule polar. This influences the choice of LC column and gradient, potentially requiring a more polar stationary phase or careful gradient optimization for retention on a standard C18 column.[6][7] |

The Analytical Workflow: A Step-by-Step Guide

A robust bioanalytical method is a sequence of optimized, self-validating steps. The following sections detail a comprehensive workflow for the analysis of this compound.

Sample Preparation: The Foundation of Accuracy

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, tissue homogenate) while removing interferences that can suppress ionization or contaminate the system.

Protocol: Protein Precipitation (for Plasma Samples)

This method is fast and effective for initial method development.

-

Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Spike: Add an internal standard (a stable isotope-labeled version of the analyte is ideal) to correct for extraction variability and matrix effects.

-

Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and stable.

-

Vortex: Mix vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

Causality Check: Why acetonitrile? It is an effective protein precipitant and is compatible with reversed-phase mobile phases. Why formic acid? It ensures the analyte, a basic compound, remains in its protonated state ([M+H]⁺), which improves chromatographic peak shape and ionization efficiency.[6]

Liquid Chromatography: Achieving Separation

Effective chromatographic separation is crucial to resolve the analyte from isomers and matrix components, ensuring selectivity.

Protocol: Reversed-Phase LC Method

-

HPLC System: A standard UHPLC/HPLC system coupled to the mass spectrometer.

-

Column: A C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point. If retention is poor due to the analyte's polarity, a column with a more polar stationary phase (e.g., a polar-embedded or HILIC column) should be considered.[6][7]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A gradient is essential for eluting the analyte with a good peak shape while cleaning the column of more lipophilic contaminants.

-

Injection Volume: 5 µL.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Time (min) | %B (Acetonitrile w/ 0.1% FA) |

| 0.0 | 5% |

| 0.5 | 5% |

| 3.0 | 95% |

| 4.0 | 95% |

| 4.1 | 5% |

| 5.0 | 5% |

Causality Check: Why a gradient? Starting at a low organic percentage (5% B) ensures the polar analyte is retained on the column. Ramping to a high organic percentage (95% B) then elutes the analyte and removes strongly retained matrix components, preparing the column for the next injection.[6]

Mass Spectrometry: Detection and Quantification

The mass spectrometer provides the sensitivity and specificity required for bioanalysis. Electrospray ionization (ESI) in positive ion mode is the technique of choice for this molecule.[8][9]

Protocol: MS Method Development on a Triple Quadrupole (QqQ) Instrument

-

Analyte Infusion: Directly infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 Mobile Phase A:B) into the mass spectrometer to optimize source parameters.

-

MS1 Full Scan: Acquire a full scan spectrum to confirm the presence and charge state of the precursor ion. The target is the protonated molecule, [M+H]⁺, at m/z 154.1 .

-

Product Ion Scan (MS/MS): Select m/z 154.1 as the precursor ion and ramp the collision energy (e.g., 5-40 eV) to induce fragmentation. Identify 2-3 stable, intense product ions.

-

Multiple Reaction Monitoring (MRM): Create MRM transitions using the precursor ion and the selected product ions. This highly specific detection mode is the basis for accurate quantification.[8][10]

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | The basic amine and pyrazole nitrogens are readily protonated. |

| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ion generation. |

| Source Temperature | 150°C | A balance to ensure efficient desolvation without causing thermal degradation of the analyte. |

| Desolvation Gas Temp | 400°C | High temperature aids in removing solvent from the ESI droplets. |

| Desolvation Gas Flow | 800 L/hr | Facilitates efficient desolvation. |

| Precursor Ion (Q1) | m/z 154.1 | The [M+H]⁺ ion of this compound. |

| Product Ions (Q3) | To be determined experimentally (See Sec. 3) | Selected based on intensity and stability from the product ion scan. One transition is used for quantification ("quantifier") and another for confirmation ("qualifier"). |

LC-MS/MS Workflow Diagram

Caption: A typical bioanalytical workflow from sample preparation to data analysis.

Decoding the Signal: Fragmentation Analysis

Predicting and understanding the fragmentation of this compound is essential for selecting robust MRM transitions and for structural confirmation. The fragmentation will be driven by the molecule's key structural motifs: the pyrazole ring, the oxolane ring, and the amine linker.

Proposed Fragmentation Pathways

The collision-induced dissociation (CID) of the precursor ion (m/z 154.1) is expected to follow several key pathways:

-

Loss of the Oxolane Moiety: A primary fragmentation is the cleavage of the C-N bond connecting the oxolane ring to the pyrazole. This would result in a fragment corresponding to the protonated 4-amino-1H-pyrazole at m/z 84.1 . This is often a very stable and abundant fragment.

-

Oxolane Ring Opening and Fragmentation: The oxolane ring itself can undergo cleavage. A characteristic fragmentation of tetrahydrofuran derivatives involves ring opening, which can lead to various smaller fragments.[11]

-

Pyrazole Ring Fragmentation: The pyrazole ring is known to fragment via characteristic losses. A common pathway is the expulsion of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da), though the latter is less common in ESI than in electron ionization.[12] For example, the m/z 84.1 fragment could further lose HCN to yield a fragment at m/z 57.1 .

-

Combined Losses: Sequential losses, such as the loss of a portion of the oxolane ring followed by fragmentation of the pyrazole ring, are also possible.

Proposed Fragmentation Diagram

Caption: Proposed major fragmentation pathways for protonated this compound.

Based on this analysis, the transitions 154.1 -> 84.1 and 154.1 -> 57.1 would be excellent candidates for a robust MRM method, likely offering high specificity and sensitivity.

Conclusion: A Pathway to Validated Analysis

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the molecule's inherent properties, a logical and efficient analytical method can be constructed, starting from sample preparation and progressing through optimized LC-MS/MS conditions. The key to success lies in a systematic approach: predicting behavior, confirming with empirical data (infusion and MS/MS scans), and selecting the most specific and robust measurement parameters (MRM transitions). This detailed methodology not only serves as a direct protocol for the target analyte but also as a template for tackling the analysis of other novel, polar, nitrogen-containing small molecules that are central to pharmaceutical research and development.

References

-

Organic Letters. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. Retrieved from [Link]

-

Drug Target Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

-

Gao, S., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Scientific Reports. Retrieved from [Link]

-

Kool, J., et al. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

-